20-Hete

vascular pharmacology renal physiology eicosanoid signaling

20-HETE is the sole endogenous high-affinity ligand of GPR75 (KD 1.56×10⁻¹⁰ M) and the only HETE with confirmed vasoconstrictor activity. Unlike 19-HETE or EETs, it signals through GPR75, making it indispensable for receptor binding, Ca²⁺ mobilization, and hypertensive mechanism studies. Selecting generic HETE mixtures introduces confounding antagonist effects from co-occurring isomers. This ≥98% pure standard ensures reproducible results in microvascular tone, ischemia-reperfusion injury, and biomarker profiling assays.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 79551-86-3
Cat. No. B1663992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Hete
CAS79551-86-3
Synonyms20-Hydroxyeicosatetraeonic acid;  20 Hydroxyeicosatetraeonic acid;  20Hydroxyeicosatetraeonic acid;  20HETE;  20 HETE;  20-HETE
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESC(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCO
InChIInChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10-
InChIKeyNNDIXBJHNLFJJP-DTLRTWKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





20-HETE (CAS 79551-86-3): Cytochrome P450-Derived Eicosanoid with Dual Vascular and Renal Regulatory Functions


20-HETE (20-Hydroxyeicosatetraenoic acid) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid, predominantly synthesized by enzymes of the CYP4A and CYP4F subfamilies [1]. It serves as a potent endogenous vasoconstrictor in the microvasculature and plays a dual role in blood pressure regulation by inhibiting sodium reabsorption in the renal tubules while sensitizing vascular smooth muscle to constrictor stimuli . As a bioactive lipid mediator, 20-HETE binds with high affinity to the G-protein coupled receptor GPR75, driving downstream signaling cascades implicated in hypertension, vascular remodeling, and ischemia-reperfusion injury [2].

Why 20-HETE Cannot Be Interchanged with Other HETEs, EETs, or 19-HETE Isomers in Experimental Workflows


Although 20-HETE shares the hydroxyeicosatetraenoic acid backbone with other HETEs and is co-produced with 19-HETE in CYP-mediated arachidonic acid metabolism, its biological activity diverges sharply from these in-class compounds. Structural studies demonstrate that the vasoconstrictor response to HETEs is strictly dependent on the presence of a hydroxyl group at the 20 or 21 carbon position; compounds lacking this terminal hydroxyl, such as 5-, 12-, 15-, and 19-HETE, exhibit no vasoconstrictor activity and instead function as competitive antagonists [1]. Furthermore, 20-HETE signals through the high-affinity GPR75 receptor with an estimated KD of 1.56 × 10⁻¹⁰ M, whereas other CYP-derived eicosanoids including EETs do not engage this receptor [2]. These fundamental differences in structure-activity relationships and receptor coupling mean that generic substitution with a related HETE or EET would invalidate experimental results, particularly in studies of vascular tone, renal function, or hypertension mechanisms.

20-HETE (CAS 79551-86-3) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


Vasoconstrictor Potency of 20-HETE vs. 19-HETE, 21-HETE, and Other HETEs in Renal Arterioles

In isolated perfused rat renal interlobular arteries (65-125 μm diameter), 20-HETE reduced vessel diameter by 19 ± 3% at concentrations of 10⁻⁸ to 10⁻⁶ M [1]. Under identical experimental conditions, the structural analog 21-HETE produced a 17 ± 3% reduction, while 19-HETE produced no significant change in vessel diameter (0%) [1]. Similarly, 5-, 8-, 12-, and 15-HETE had no effect on vessel diameter in this assay system [1][2]. A separate study using renal interlobular arteries (100-150 μm) confirmed that 20-HETE (0.01 to 1 μM) reduced vascular diameter by a maximum of 18 ± 3%, while 19-HETE had no effect [3]. Pretreatment with 5-, 15-, or 19-HETE at 1 μM completely blocked the vasoconstrictor response to 20-HETE, indicating that these positional isomers function as functional antagonists rather than agonists [1].

vascular pharmacology renal physiology eicosanoid signaling hypertension research

Receptor Binding Affinity of 20-HETE at GPR75 vs. Other CYP-Derived Eicosanoids

Surface plasmon resonance (SPR) analysis confirmed that 20-HETE binds to GPR75 with an estimated dissociation constant (KD) of 1.56 × 10⁻¹⁰ M (156 pM), establishing 20-HETE as a high-affinity endogenous ligand for this G-protein coupled receptor [1][2]. In GPR75-transfected HTLA cells, 20-HETE stimulated intracellular Ca²⁺ levels, inositol phosphate-1 (IP-1) accumulation, and β-arrestin recruitment, confirming functional coupling of the ligand-receptor interaction [1]. This binding affinity is approximately 10-fold higher than the free 20-HETE concentration in human urine (20-40 pg/mL) [3], and importantly, other CYP-derived eicosanoids including epoxyeicosatrienoic acids (EETs) do not engage GPR75 [2].

GPCR pharmacology receptor deorphanization signaling pathways hypertension therapeutics

Renal Protection by 20-HETE Analog 5,14-20-HEDE vs. HET0016 in Ischemia-Reperfusion Injury

In a Sprague-Dawley rat model of renal ischemia-reperfusion injury, treatment with the 20-HETE synthesis inhibitor HET0016 exacerbated renal dysfunction, whereas infusion of the 20-HETE analog 5,14-20-HEDE (10 mg/kg) reduced plasma creatinine by approximately 50% compared to vehicle-treated controls [1]. Medullary blood flow, measured by laser-Doppler flowmetry, decreased to half of baseline one hour after reperfusion in control rats, but the 20-HETE analog 5,14-20-HEDGE completely prevented this post-ischemic fall in medullary blood flow [1]. Treatment of control animals with 5,14-20-HEDGE increased urine output and sodium excretion without altering mean arterial pressure or glomerular filtration rate, indicating that the protective effect is mediated through inhibition of renal tubular sodium transport rather than hemodynamic changes [1].

acute kidney injury ischemia-reperfusion renal pharmacology translational nephrology

Restoration of Myogenic Response by 20-HETE Analog WIT003 After HET0016-Mediated Inhibition

In isolated parenchymal arteries (PAs) and middle cerebral arteries from Sprague-Dawley rats, treatment with the 20-HETE synthesis inhibitor HET0016 significantly reduced cell contractile capabilities of both cerebral vascular smooth muscle cells and pericytes [1]. Intact myogenic responses of the middle cerebral artery and PA were also decreased by HET0016 treatment [1]. Critically, co-administration of the 20-HETE analog 20-hydroxyeicosa-5(Z),14(Z)-dienoic acid (WIT003) restored cell contractility and rescued the impaired myogenic responses in both vessel types [1]. This rescue effect confirms that 20-HETE-mediated signaling is essential for pressure-induced autoregulatory vasoconstriction in the cerebral circulation.

cerebral autoregulation myogenic tone pericyte biology stroke research

Differential Upregulation of 20-HETE vs. 8-HETE and 5-HETE in Severe Influenza Pneumonia

A validated UPLC-MS/MS method was applied to quantify 25 eicosanoids in human serum samples from severe influenza pneumonia patients, severe bacterial pneumonia patients, and healthy individuals [1]. Compared to healthy controls, 20-HETE, 14,15-EET, and 11,12-EET were significantly upregulated in severe influenza pneumonia patients, whereas LTB4 was downregulated [1]. In contrast, 8-HETE and 5-HETE were upregulated in severe bacterial pneumonia patients, while LTE4 was downregulated [1]. The limits of quantification for this method ranged from 0.048 to 0.44 ng/mL, with recovery rates exceeding 64.5% and matrix effects between 73.0% and 128.0% [1].

biomarker discovery eicosanoid profiling infectious disease inflammation

20-HETE (CAS 79551-86-3) Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Vascular Pharmacology: Selective Vasoconstriction Studies Requiring Exclusion of 19-HETE Artifacts

In studies of renal or cerebral microvascular tone, 20-HETE is the only naturally occurring HETE with confirmed vasoconstrictor activity (19 ± 3% reduction in arteriolar diameter), whereas 19-HETE and other positional isomers produce no vasoconstriction and function as antagonists [1][2]. Researchers investigating pressure-induced myogenic responses, tubuloglomerular feedback, or the vascular contributions to hypertension should select 20-HETE over generic HETE mixtures to avoid confounding antagonist effects from co-occurring isomers.

GPCR Pharmacology: GPR75 Receptor Binding and Signaling Assays

With a validated KD of 1.56 × 10⁻¹⁰ M for GPR75, 20-HETE serves as the only high-affinity endogenous ligand identified for this GPCR [1]. This makes 20-HETE essential for receptor binding assays, functional coupling studies (Ca²⁺ mobilization, IP-1 accumulation, β-arrestin recruitment), and the development and validation of GPR75 antagonists such as AAA and 20-SOLA for hypertension therapeutic discovery [2].

Renal Physiology and Acute Kidney Injury: Studies Requiring Renoprotective 20-HETE Analogs

In experimental renal ischemia-reperfusion models, 20-HETE analogs such as 5,14-20-HEDE reduce plasma creatinine by ~50% and prevent post-ischemic declines in medullary blood flow, whereas synthesis inhibitors like HET0016 exacerbate injury [1]. This differential outcome makes 20-HETE and its stable analogs the appropriate choice for preclinical acute kidney injury studies, drug-induced nephrotoxicity screening, and investigations of renal tubular sodium transport mechanisms.

Biomarker Discovery: Eicosanoid Profiling for Infectious Disease Discrimination

Based on UPLC-MS/MS quantification showing selective upregulation of 20-HETE in severe influenza pneumonia (but not bacterial pneumonia), 20-HETE can serve as a discriminatory biomarker in human serum eicosanoid profiling studies [1]. This application is particularly relevant for diagnostic assay development, clinical cohort stratification, and translational research aimed at differentiating viral from bacterial etiologies in acute respiratory infections.

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